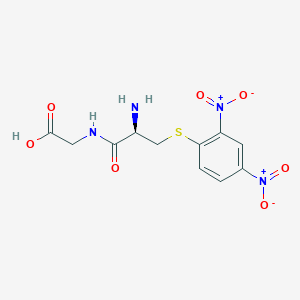
S-(2,4-Dinitrophenyl)-L-cysteinylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2,4-Dinitrophenyl)-L-cysteinylglycine: is a synthetic compound that combines the properties of 2,4-dinitrophenyl groups with the amino acids L-cysteine and glycine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(2,4-Dinitrophenyl)-L-cysteinylglycine typically involves the reaction of 2,4-dinitrophenylhydrazine with L-cysteine and glycine. The process begins with the preparation of 2,4-dinitrophenylhydrazine, which is then reacted with L-cysteine in the presence of a suitable solvent and catalyst. The resulting intermediate is further reacted with glycine to form the final compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: S-(2,4-Dinitrophenyl)-L-cysteinylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break these disulfide bonds, reverting the compound to its original form.
Substitution: The 2,4-dinitrophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents like dithiothreitol (DTT) and β-mercaptoethanol are used.
Substitution: Nucleophiles such as amines and thiols can react with the 2,4-dinitrophenyl group under mild conditions
Major Products Formed:
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of the original thiol-containing compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry: S-(2,4-Dinitrophenyl)-L-cysteinylglycine is used as a reagent in analytical chemistry for the detection and quantification of carbonyl compounds. It forms stable derivatives with aldehydes and ketones, which can be analyzed using techniques like chromatography and spectroscopy .
Biology: In biological research, this compound is used to study protein structure and function. The 2,4-dinitrophenyl group can be used to label specific amino acid residues, allowing researchers to track protein modifications and interactions .
Medicine: Its ability to form stable conjugates with biomolecules makes it a valuable tool for designing targeted therapies and diagnostic agents .
Industry: In industrial applications, this compound is used in the synthesis of advanced materials and as a catalyst in various chemical processes .
Wirkmechanismus
Molecular Targets and Pathways: S-(2,4-Dinitrophenyl)-L-cysteinylglycine exerts its effects through interactions with specific molecular targets, such as proteins and enzymes. The 2,4-dinitrophenyl group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their structure and function. This interaction can modulate enzymatic activity, protein-protein interactions, and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2,4-Dinitrophenylhydrazine: Used for the detection of carbonyl compounds.
S-(2,4-Dinitrophenyl)-L-cysteine: Similar structure but lacks the glycine residue.
S-(2,4-Dinitrophenyl)-L-glycine: Similar structure but lacks the cysteine residue
Uniqueness: S-(2,4-Dinitrophenyl)-L-cysteinylglycine is unique due to the presence of both L-cysteine and glycine residues, which provide additional functional groups for chemical reactions and interactions. This makes it a versatile compound with a wide range of applications in different fields .
Eigenschaften
CAS-Nummer |
69220-95-7 |
|---|---|
Molekularformel |
C11H12N4O7S |
Molekulargewicht |
344.30 g/mol |
IUPAC-Name |
2-[[(2R)-2-amino-3-(2,4-dinitrophenyl)sulfanylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C11H12N4O7S/c12-7(11(18)13-4-10(16)17)5-23-9-2-1-6(14(19)20)3-8(9)15(21)22/h1-3,7H,4-5,12H2,(H,13,18)(H,16,17)/t7-/m0/s1 |
InChI-Schlüssel |
JUMIEBAUMAMDRY-ZETCQYMHSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC[C@@H](C(=O)NCC(=O)O)N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCC(C(=O)NCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 7-azatetracyclo[4.1.0.0~2,4~.0~3,5~]heptane-7-carboxylate](/img/structure/B14472266.png)
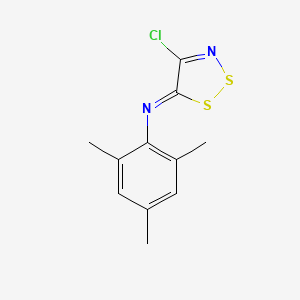
![4-N-prop-2-enylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride](/img/structure/B14472274.png)
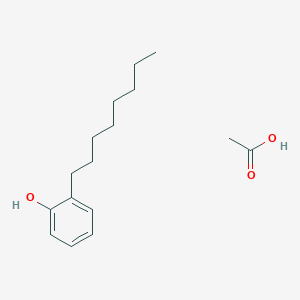
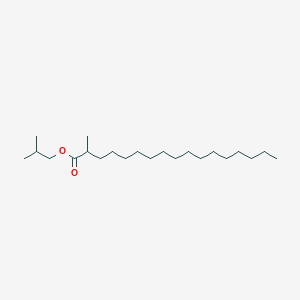
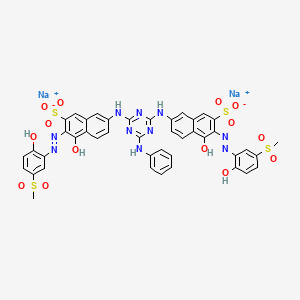

![N-[2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethylidene]hydroxylamine](/img/structure/B14472311.png)
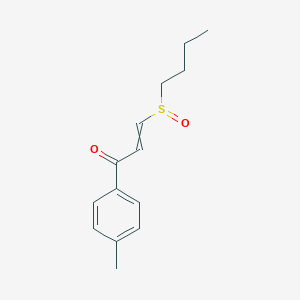
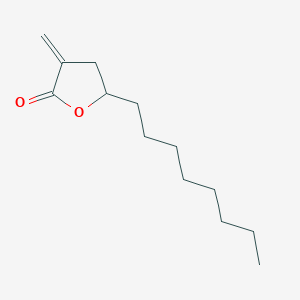

![2-Chloro-N-[(2,2-diphenylcyclopropyl)methyl]acetamide](/img/structure/B14472321.png)
![2-[Bis[(4-chlorophenyl)methyl]amino]acetic acid;hydrochloride](/img/structure/B14472337.png)

